molecular formula C25H21N5O B11095231 N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11095231
M. Wt: 407.5 g/mol
InChI Key: DJGWOWFHGRCYJC-ZKQKEKEQSA-N
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Description

N’-[(1E,2E)-2-METHYL-3-PHENYL-2-PROPEN-1-YLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a hydrazide group, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-2-METHYL-3-PHENYL-2-PROPEN-1-YLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of appropriate aldehydes or ketones with hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-2-METHYL-3-PHENYL-2-PROPEN-1-YLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E,2E)-2-METHYL-3-PHENYL-2-PROPEN-1-YLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-2-METHYL-3-PHENYL-2-PROPEN-1-YLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring and hydrazide group are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,2E)-2-Methyl-3-(2-furyl)-2-propenylidene]-1,1-dimethylethanesulfinamide
  • N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(1E,2E)-2-METHYL-3-PHENYL-2-PROPEN-1-YLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C25H21N5O/c1-19(17-20-11-5-2-6-12-20)18-26-28-25(31)23-27-24(21-13-7-3-8-14-21)30(29-23)22-15-9-4-10-16-22/h2-18H,1H3,(H,28,31)/b19-17+,26-18+

InChI Key

DJGWOWFHGRCYJC-ZKQKEKEQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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